molecular formula C9H11ClN4 B2708727 (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride CAS No. 1795307-16-2

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride

Cat. No.: B2708727
CAS No.: 1795307-16-2
M. Wt: 210.67
InChI Key: SZZIKADLTBQNGL-UHFFFAOYSA-N
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Description

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N4·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-phenyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group attached to the triazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

The chemical formula for this compound is C9_9H11_{11}ClN4_4, with a molecular weight of 210.67 g/mol. It features a phenyl group attached to a triazole ring and is characterized by its hydrochloride form for stability and solubility in biological assays .

PropertyValue
Chemical FormulaC9_9H11_{11}ClN4_4
Molecular Weight210.67 g/mol
IUPAC Name(2-phenyl-1,2,4-triazol-3-yl)methanamine; hydrochloride
PubChem CID86811822

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that this compound exhibits significant antibacterial and antifungal properties. For instance, studies show that triazole compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antibacterial Efficacy
A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had an MIC comparable to that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

Triazoles are recognized for their anticancer properties due to their ability to inhibit key pathways involved in tumor growth. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the NF-kB signaling pathway .

Research Findings:
In a study involving a panel of 60 human cancer cell lines, compounds with triazole moieties showed growth inhibition rates exceeding 60% in multiple lines. Specifically, derivatives similar to this compound were noted for their ability to disrupt cell cycle progression and promote apoptosis through reactive oxygen species (ROS) generation .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

Key Mechanisms:

  • Inhibition of Enzymatic Activity: Triazoles have been shown to inhibit enzymes involved in fungal sterol biosynthesis, leading to cell membrane disruption.
  • Modulation of Signaling Pathways: The compound's ability to interfere with the NF-kB pathway is significant in cancer therapy as it downregulates anti-apoptotic genes.
  • Antioxidant Activity: Some studies indicate that triazole derivatives possess antioxidant properties that mitigate oxidative stress in cells .

Properties

IUPAC Name

(2-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZIKADLTBQNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795307-16-2
Record name 1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
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